molecular formula C10H22N2O2 B1438066 tert-Butyl [3-(dimethylamino)propyl]carbamate CAS No. 216659-47-1

tert-Butyl [3-(dimethylamino)propyl]carbamate

Cat. No.: B1438066
CAS No.: 216659-47-1
M. Wt: 202.29 g/mol
InChI Key: GWQBFGSYKVYBTO-UHFFFAOYSA-N
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Description

tert-Butyl [3-(dimethylamino)propyl]carbamate (CAS 216659-47-1) is a carbamate derivative characterized by a tertiary butyl carbamate (Boc) group attached to a propyl chain bearing a dimethylamino substituent. With a molecular formula of C 10 H 22 N 2 O 2 and a molecular weight of 202.29 g/mol, this compound is a versatile building block in organic synthesis . Its structure combines the steric bulk of the acid-labile tert-butyl group, which serves as a protecting group for amines, with the basicity and nucleophilicity of the tertiary dimethylamino moiety, influencing its reactivity and solubility . This compound is predominantly utilized as a key synthetic intermediate in pharmaceutical chemistry and polymer science . A primary application is its role as a precursor for the introduction of the 3-(dimethylamino)propylamine functionality into more complex molecules. It can be prepared through a high-yielding (reported ~93%) reaction of 3-(dimethylamino)propylamine with alkyl chloroformates, or via standard Boc-protection strategies using Boc anhydride . The Boc protecting group can be readily removed under mild acidic conditions, allowing for the selective deprotection of the amine in multi-step synthetic sequences . Researchers value this reagent for constructing molecular scaffolds for enzyme inhibitors, receptor ligands, and other biologically active molecules . Key Identifiers: • CAS Number: 216659-47-1 • Molecular Formula: C 10 H 22 N 2 O 2 • Molecular Weight: 202.29 g/mol • IUPAC Name: tert-butyl N-[3-(dimethylamino)propyl]carbamate • SMILES: CC(C)(C)OC(=O)NCCCN(C)C Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBFGSYKVYBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662947
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216659-47-1
Record name tert-Butyl [3-(dimethylamino)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 3-(dimethylamino)propylamine with Alkyl Chloroformates

A patented process describes the preparation of alkyl-N-(3-dimethylamino)alkylcarbamates by reacting alkyl chloroformates with 3-(dimethylamino)propylamine. The procedure involves:

  • Adding 3-(dimethylamino)propylamine dropwise to a solution of alkyl chloroformate in an alcohol solvent.
  • Maintaining the reaction temperature between 55-60°C during addition to control the exothermic reaction.
  • Cooling the mixture to 40-45°C before quenching with water.
  • Isolation of the carbamate product by distillation or crystallization.

This method yields high purity carbamate derivatives with yields reported around 93% based on the amine starting material.

Boc Protection via tert-Butyloxycarbonyl (Boc) Group Introduction

In more complex synthetic schemes, tert-butyl carbamate protection is introduced by reacting the free amine with Boc anhydride or tert-butyl chloroformate under basic conditions. For example, in the synthesis of related compounds, Boc-protected amino acids or amines are prepared by:

  • Dissolving the amine or amino acid in an organic solvent such as dichloromethane or toluene.
  • Adding Boc anhydride or tert-butyl chloroformate with a base such as triethylamine or sodium bicarbonate.
  • Stirring at room temperature or slightly elevated temperatures for several hours.
  • Workup by aqueous extraction and purification by chromatography or crystallization.

This approach is widely used due to the mild reaction conditions and the stability of the Boc group under many synthetic transformations.

Multi-step Synthesis Involving Boc-Protected Intermediates

A detailed research article describes a multi-step synthesis involving Boc-protected amino acid derivatives leading to compounds structurally related to tert-Butyl [3-(dimethylamino)propyl]carbamate. The key steps include:

  • Conversion of Boc-protected amino acids to methyl esters.
  • Formation of β-ketonitriles by nucleophilic addition of acetonitrile anions.
  • Treatment with hydrazine to yield aminopyrazoles.
  • Subsequent reactions to introduce the Boc-protected aminoalkyl side chain.

Though complex, these methods highlight the versatility of Boc protection in preparing amino-functionalized carbamates.

  • Data Table: Summary of Preparation Conditions and Yields
Method Description Starting Material Reagents/Conditions Temperature (°C) Yield (%) Notes
Reaction with alkyl chloroformate in alcohol 3-(dimethylamino)propylamine Alkyl chloroformate, alcohol solvent 55-60 (addition) 93 Dropwise addition, cooling needed
Boc protection with Boc anhydride or tert-butyl chloroformate Free amine or amino acid Boc anhydride or tert-butyl chloroformate, base RT to 40 High Mild, widely used method
Multi-step synthesis via Boc-protected amino acid Boc-protected amino acid esters Acetonitrile anions, hydrazine, various -78 to RT 85 (intermediate) Complex route, for advanced derivatives
  • The reaction of 3-(dimethylamino)propylamine with alkyl chloroformates is a straightforward and high-yielding method to obtain the carbamate derivative. Temperature control during addition is critical to prevent side reactions and ensure high purity.

  • Boc protection is a standard and effective method to protect amines in synthetic organic chemistry. The Boc group is stable under many reaction conditions and can be removed selectively when needed.

  • Multi-step synthetic routes involving Boc-protected intermediates allow for the introduction of additional functional groups and complexity, enabling the synthesis of diverse derivatives for pharmaceutical research.

  • The choice of method depends on the desired scale, purity, and downstream synthetic requirements. For large-scale synthesis, direct reaction with alkyl chloroformates is preferred due to simplicity and high yield.

The preparation of this compound is well-established through the reaction of 3-(dimethylamino)propylamine with alkyl chloroformates or via Boc protection strategies. These methods provide high yields and purity suitable for further synthetic applications. Advanced multi-step syntheses incorporating Boc-protected intermediates expand the utility of this compound in medicinal chemistry. The selection of preparation method should consider reaction scale, safety (e.g., temperature control), and subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl [3-(dimethylamino)propyl]carbamate can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different nitrogen-containing compounds .

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various compounds.
  • Acts as a protecting group for amines in peptide synthesis.

Biology:

  • Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
  • Serves as a building block in the design of enzyme inhibitors and receptor ligands.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its role in modulating biological pathways and interactions.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl [3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl [3-(dimethylamino)propyl]carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Applications
This compound Dimethylamino, tert-butyl carbamate Carbamate, tertiary amine Pharmaceutical intermediates, ligands
tert-Butyl (3-aminopropyl)carbamate hydrochloride Primary amine, tert-butyl carbamate Carbamate, primary amine (protonated) Drug delivery, solubility enhancement
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide, tert-butyl carbamate Carbamate, vinyl group Polymer chemistry, cross-linking
Propyl (3-(dimethylamino)propyl)carbamate Propyl ester, dimethylamino Ester, tertiary amine Solubility studies, agrochemicals
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate Boronic ester, tert-butyl carbamate Carbamate, boronate Suzuki-Miyaura cross-coupling reactions

Physicochemical Properties

  • Solubility: The dimethylamino group in this compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-polar analogs. However, its hydrochloride salt counterpart (tert-butyl (3-aminopropyl)carbamate hydrochloride) exhibits superior aqueous solubility due to ionic character . The boronic ester derivative () is lipophilic, favoring organic solvents like THF, while the methacrylamide variant () shows moderate solubility in acrylate monomers.
  • Stability :

    • Carbamates (e.g., tert-butyl derivatives) are hydrolytically stable under neutral conditions but cleave under acidic or basic conditions. In contrast, ester-containing analogs (e.g., propyl carbamate in ) are more prone to hydrolysis .
    • The boronic ester in is moisture-sensitive, requiring anhydrous storage.
  • Reactivity: The dimethylamino group acts as a weak base, enabling coordination to metal catalysts (e.g., in asymmetric synthesis). This contrasts with the methacrylamide group (), which participates in radical polymerization . The boronic ester () facilitates cross-coupling reactions, a feature absent in the dimethylamino variant .

Pharmacological and Industrial Relevance

  • Pharmaceuticals: this compound serves as a precursor to Chk1/2 kinase inhibitors (), where the dimethylamino group modulates cellular permeability. In contrast, the naphthalene-containing carbamate () exhibits π-π stacking interactions, enhancing binding to aromatic enzyme pockets . The primary amine in tert-butyl (3-aminopropyl)carbamate hydrochloride is critical for prodrug strategies, enabling pH-dependent release .
  • Material Science :

    • The methacrylamide derivative () is used in photo-crosslinkable polymers, whereas the boronic ester () aids in synthesizing conjugated organic materials .

Research Findings and Data Tables

NMR Spectral Comparison

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Source
This compound δ 2.29 (s, 6H, N(CH₃)₂), 3.44–3.39 (m, 2H, CH₂N) δ 44.02 (N(CH₃)₂), 64.70 (C-O)
tert-Butyl (3-methacrylamidopropyl)carbamate δ 5.71 (s, 1H, vinyl), 2.01 (s, 3H, CH₃) δ 167.8 (C=O), 125.3 (C=C)
tert-Butyl (3-aminopropyl)carbamate hydrochloride δ 1.40 (s, 9H, C(CH₃)₃), 2.85 (t, 2H, NH₂) δ 156.2 (C=O), 28.2 (C(CH₃)₃)

Thermal Stability

Compound Decomposition Temperature (°C) Conditions Source
This compound 215–220 TGA, N₂ atmosphere
Propyl (3-(dimethylamino)propyl)carbamate 185–190 TGA, air
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate 150–155 TGA, dry air

Biological Activity

tert-Butyl [3-(dimethylamino)propyl]carbamate is a synthetic compound of significant interest in medicinal chemistry, particularly due to its structural properties that facilitate interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : Approximately 186.25 g/mol
  • Functional Groups : Contains a tert-butyl group and a carbamate moiety, contributing to its solubility and reactivity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation of their activity. Its role as a protecting group for amines in peptide synthesis is well-documented, allowing for selective reactions without interfering with other functional groups.

1. Enzyme Interaction

The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDACs, this compound increases the acetylation of histones, thereby influencing transcriptional activity.

2. Cellular Effects

In vitro studies indicate that this compound affects various cellular processes:

  • Gene Expression : Modulates gene transcription through epigenetic mechanisms.
  • Cell Signaling : Influences pathways involved in cell proliferation and differentiation.

Study 1: HDAC Inhibition

A study demonstrated that this compound effectively inhibits HDAC activity in cancer cell lines, leading to increased expression of tumor suppressor genes. The IC₅₀ value for HDAC inhibition was reported at approximately 15 µM .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound is metabolized by esterases, resulting in the formation of active metabolites. The compound exhibited favorable absorption characteristics in animal models, with bioavailability estimated at around 40% following oral administration .

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
HDAC InhibitionInhibits HDACs leading to increased acetylation
Gene ExpressionModulates transcriptional activity
MetabolismHydrolyzed by esterases
Cellular ProliferationAffects signaling pathways

Potential Applications

Due to its unique properties and biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new pharmaceuticals targeting HDACs or similar pathways.
  • Peptide Synthesis : Utilized as a protecting group in the synthesis of biologically active peptides.

Q & A

What are the optimal synthetic routes for tert-Butyl [3-(dimethylamino)propyl]carbamate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The compound is typically synthesized via carbamate formation by reacting tert-butyl chloroformate with 3-(dimethylamino)propylamine. Key parameters include:

  • Temperature control : Maintain 0–5°C during amine addition to prevent exothermic side reactions.
  • Solvent selection : Use dichloromethane or THF for better solubility and reaction homogeneity.
  • Base choice : Triethylamine (TEA) is preferred for neutralizing HCl byproducts. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:
Discrepancies in physical data (e.g., melting points, NMR shifts) often arise from impurities or polymorphic forms. To address this:

  • Cross-validate analytical methods : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity.
  • Standardize crystallization : Recrystallize from tert-butyl methyl ether/hexane to obtain a consistent polymorph.
  • Compare with structural analogs : Reference data from tert-butyl carbamates with similar substituents (e.g., fluorinated or hydroxylated variants) to identify trends .

What advanced techniques are recommended for characterizing its stability under acidic/basic conditions?

Methodological Answer:
Assess stability via accelerated degradation studies:

  • Hydrolysis kinetics : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation by LC-MS, focusing on carbamate bond cleavage.
  • Kinetic modeling : Use first-order rate equations to calculate half-lives. For example, the carbamate bond hydrolyzes rapidly at pH < 3 (t₁/₂ ~2 hours) but remains stable at pH 7–9 .

How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The dimethylamino group enhances nucleophilicity at the adjacent propyl chain. To exploit this:

  • Optimize alkylation : React with electrophiles (e.g., benzyl bromides) in DMF at 60°C, using KI as a catalyst.
  • Monitor regioselectivity : Use ¹H NMR to confirm substitution at the terminal propyl carbon. Side reactions (e.g., over-alkylation) can be minimized by limiting reagent stoichiometry .

What strategies are effective for analyzing trace impurities in synthesized batches?

Methodological Answer:
Employ hyphenated techniques for impurity profiling:

  • GC-MS headspace analysis : Detect volatile byproducts (e.g., tert-butanol) with a DB-5MS column.
  • HPLC-DAD/ELSD : Quantify non-volatile impurities (e.g., unreacted amine) using a Zorbax Eclipse Plus C18 column (λ = 254 nm).
  • Threshold setting : Establish acceptance criteria (<0.1% for any single impurity) per ICH Q3A guidelines .

How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target selection : Focus on enzymes with carbamate-binding pockets (e.g., cholinesterases).
  • Binding affinity analysis : Compare docking scores (−9.2 kcal/mol for acetylcholinesterase) with known inhibitors. Validate predictions via SPR assays to measure real-time binding kinetics .

What safety protocols are critical for handling this compound in the lab?

Methodological Answer:
Follow OSHA and EU CLP guidelines:

  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill management : Neutralize spills with activated carbon, then dispose as hazardous waste (EPA code D003) .

How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

Methodological Answer:
Compare with analogs like tert-butyl (2,2-difluoroethyl)carbamate:

  • LogP analysis : Fluorination reduces logP from 1.8 (parent compound) to 1.2, enhancing hydrophilicity.
  • Thermal stability : TGA shows decomposition at 220°C (parent) vs. 195°C (fluorinated), indicating reduced stability.
  • Bioavailability : Fluorinated derivatives show 20% higher Caco-2 permeability in vitro .

What methodologies are used to study its metabolic pathways in vitro?

Methodological Answer:
Use liver microsomes (human or rat) and LC-HRMS:

  • Incubation conditions : 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C.
  • Metabolite ID : Detect phase I metabolites (e.g., N-demethylation products) via MSE fragmentation (Waters Xevo G2-XS).
  • Kinetic parameters : Calculate intrinsic clearance (Clint) using the substrate depletion method .

How can researchers address low yields in large-scale syntheses?

Methodological Answer:
Scale-up challenges often relate to mixing efficiency and heat transfer. Mitigate by:

  • Flow chemistry : Use a continuous-flow reactor (Corning AFR) to improve temperature control.
  • Workup optimization : Replace column chromatography with liquid-liquid extraction (ethyl acetate/brine).
  • Process analytics : Implement PAT tools (ReactIR) for real-time monitoring of reaction progression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl [3-(dimethylamino)propyl]carbamate
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tert-Butyl [3-(dimethylamino)propyl]carbamate

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